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Compound of Interest

Compound Name: Thiazole orange dimer YOYO 1

Cat. No.: B15552446

Application Notes: YOYO-1 for Single-Molecule
Imaging
Introduction

YOYO-1 is a high-affinity, dimeric cyanine dye renowned for its utility in staining nucleic acids
for fluorescence imaging.[1][2][3] It belongs to a class of dyes that are virtually non-fluorescent
in solution but exhibit a dramatic increase in fluorescence quantum yield—over 1,000-fold—
upon binding to double-stranded DNA (dsDNA).[1][2][4] This property results in an
exceptionally high signal-to-noise ratio, making YOYO-1 an ideal probe for single-molecule
studies where background fluorescence must be minimized.[5] The dye binds to dsDNA via bis-
intercalation, where its two fluorescent moieties insert between adjacent base pairs.[1][3][4]
This robust binding and bright fluorescence enable the direct visualization of individual DNA
molecules, facilitating research into DNA mechanics, DNA-protein interactions, and high-
throughput genomic mapping.[4][6][7]

Physicochemical and Spectroscopic Properties

YOYO-1's utility is defined by its distinct spectral characteristics when free in solution versus
when intercalated into DNA. Upon binding, it undergoes a significant enhancement in
fluorescence intensity and a shift in its excitation and emission maxima. These properties are
crucial for designing imaging experiments.
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Value (Free in Value (Bound to

Property Reference

Aqueous Buffer) dsDNA)
Excitation Maximum

~458 nm ~491 nm [1][8]
(Amax)
Emission Maximum

~564 nm ~508 nm [1]8]
(Amax)
Quantum Yield <0.001 ~0.5 [1]19]
Fluorescence

>1000-fold [1][4]
Enhancement
Molar Attenuation
o ~1 x 105 cm-1M-1 [1]

Coefficient
CAS Number 143413-85-8 143413-85-8 [1]18]

Effects of YOYO-1 Intercalation on DNA Structure

The intercalation of YOYO-1 into the DNA double helix alters its native mechanical and
structural properties. These changes must be considered when interpreting experimental
results, particularly in studies involving DNA topology or protein binding kinetics. The primary
effects are an increase in contour length and an unwinding of the DNA helix. However, studies
have shown that the persistence length, a measure of bending rigidity, remains largely
unaffected.[4][5]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://en.wikipedia.org/wiki/YOYO-1
https://biotium.com/product/oxazole-yellow-homodimer-yoyo-1-1-mm-in-dmso/
https://en.wikipedia.org/wiki/YOYO-1
https://biotium.com/product/oxazole-yellow-homodimer-yoyo-1-1-mm-in-dmso/
https://en.wikipedia.org/wiki/YOYO-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC10088364/
https://en.wikipedia.org/wiki/YOYO-1
https://doylegroup.mit.edu/wp-content/uploads/sites/68/2022/11/Effect-of-YOYO-1-on-the-mechanical-properties-of-DNA.pdf
https://en.wikipedia.org/wiki/YOYO-1
https://en.wikipedia.org/wiki/YOYO-1
https://biotium.com/product/oxazole-yellow-homodimer-yoyo-1-1-mm-in-dmso/
https://doylegroup.mit.edu/wp-content/uploads/sites/68/2022/11/Effect-of-YOYO-1-on-the-mechanical-properties-of-DNA.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2965214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Parameter Value /| Observation Reference
Binding Mode Bis-intercalation [11[3119]
o ) ] 3.2 - 4 base pairs per YOYO-1
Binding Site Size [415]
molecule
Contour Length Increase ~36% - 47% at saturation [31141[5]
Persistence Length Remains largely unaffected [415]

_ Induces underwinding and
Topological Change N [4]
supercoiling

Dissociation Constant (Kd) ~12.1 nM [3]

Applications in Drug Development

In the field of drug development, single-molecule imaging provides a powerful platform for
elucidating the mechanisms of DNA-targeting therapeutics. YOYO-1 serves as a tool to
visualize the DNA substrate, allowing researchers to directly observe the binding, dissociation,
and diffusion of drug molecules or to monitor drug-induced changes in DNA conformation.[6][7]
It is important to note that because YOYO-L1 is an intercalator, it can competitively inhibit the
binding of other intercalating drugs.[6][7] This necessitates careful experimental design, such
as using sub-saturating dye concentrations or characterizing the competitive dynamics
between YOYO-1 and the compound of interest.

Experimental Protocols
Protocol 1: Homogeneous Staining of DNA with YOYO-1

This protocol describes the steps for achieving uniform and stable staining of DNA, which is
critical for quantitative single-molecule analysis. The incubation at an elevated temperature
helps to ensure an equilibrium distribution of the dye along the DNA molecules.[5]

Materials:
e Double-stranded DNA (e.g., A-DNA)

e YOYO-1 lodide (1 mM stock in DMSO)
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 Staining Buffer (e.g., 10 mM Phosphate Buffer, pH 7.5 or TE Buffer)
* Nuclease-free water
Procedure:

o Dilute DNA: Prepare a working solution of DNA in the staining buffer. The final concentration
will depend on the specific application (e.g., 0.56 ng/uL for magnetic tweezers experiments).

[5]

e Dilute YOYO-1: Prepare a fresh, dilute working solution of YOYO-1 from the DMSO stock
into the staining buffer. The final concentration should be calculated based on the desired
dye-to-base pair ratio (e.g., from 1:100 to 1:4 dye:bp).

o Note: YOYO-1 concentrations of 10-40 nM are often used for kinetic studies.[3]

o Combine and Mix: Add the diluted YOYO-1 solution to the DNA solution. Mix gently by
pipetting, avoiding vigorous vortexing which can shear long DNA molecules.

e Incubate: For homogeneous staining, incubate the DNA-dye mixture at 50°C for at least 2
hours.[5] This step is crucial for achieving an equilibrium binding distribution.

o Cool Down: Allow the solution to cool slowly to room temperature before use.

o Storage: Store the stained DNA protected from light at 4°C. For long-term storage, consider
adding an anti-photobleaching agent if compatible with the downstream application.
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Caption: Workflow for homogeneous staining of DNA with YOYO-1.

Protocol 2: Preparation of DNA Curtains for High-
Throughput Imaging

DNA curtains are a powerful technique where many individual DNA molecules are aligned by
fluid flow and anchored to a lipid bilayer within a microfluidic flowcell.[10] This protocol provides

a general workflow for their assembly.

Materials:
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Microfluidic flowcell

Lipid solution (e.g., containing biotinylated lipids)
Streptavidin solution (0.02 mg/ml)

YOYO-1 stained, biotinylated DNA (from Protocol 1)

Imaging Buffer (e.g., 40 mM Tris-HCIl pH 7.8, 1 mM DTT, 1 mM MgClz, 0.2 mg/ml BSA)[10]

Procedure:

Flowcell Assembly: Assemble the microfluidic flowcell according to the manufacturer's
instructions.

Lipid Bilayer Formation: Introduce the lipid solution into the flowcell to form a supported lipid
bilayer on the glass surface.

Surface Passivation: Rinse the flowcell with buffer and incubate with a blocking agent like
BSA to passivate any exposed surfaces and reduce non-specific binding.

Streptavidin Coating: Inject streptavidin solution into the chamber and incubate for ~10
minutes. The streptavidin will bind to the biotinylated lipids, creating anchor points for the
DNA.[10]

DNA Anchoring: Thoroughly rinse the chamber with imaging buffer. Inject the biotinylated,
YOYO-1 stained DNA (~10 pM) into the chamber and incubate for ~10 minutes to allow the
biotinylated ends to bind to the streptavidin-coated surface.[10]

Curtain Formation: Initiate a gentle, continuous buffer flow. The hydrodynamic force will
stretch the anchored DNA molecules, aligning them in the direction of flow to form the "DNA
curtain."

Verification: Image the flowcell using fluorescence microscopy. The DNA molecules should
appear as long, parallel strands aligned by the flow. Verify that the molecules are anchored
at only one end by briefly stopping the flow; they should relax into random coils and then re-
align when flow is resumed.[10]
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Protocol 3: Single-Molecule Imaging and Data
Acquisition

This protocol outlines general considerations for imaging YOYO-1 stained DNA using a method
like Total Internal Reflection Fluorescence (TIRF) microscopy.

Procedure:

e Microscope Setup: Power on the laser (e.g., 488 nm), camera, and microscope. Ensure
proper alignment for TIRF illumination to minimize background fluorescence from out-of-

focus dye molecules.
o Sample Loading: Mount the flowcell containing the stained DNA onto the microscope stage.
o Locate Focus: Bring the sample into focus on the surface where the DNA is immobilized.
o Optimize Imaging Conditions:

o Laser Power: Use the lowest possible laser power that provides an adequate signal-to-
noise ratio. High illumination power can lead to photobleaching and DNA photocleavage.
[1][11]

o Exposure Time: Adjust the camera exposure time to balance signal intensity with temporal
resolution. Typical exposure times range from 50 to 200 ms.

o Acquisition Rate: Choose an acquisition rate (frames per second) appropriate for the
biological process being studied.

» Data Acquisition: Begin recording a time-lapse movie of the single molecules. For studies
involving protein interactions, the fluorescently-tagged protein of interest can be introduced
into the flowcell at this stage.

e Controls:

o Photobleaching Control: Image a field of view continuously to determine the
photobleaching rate under your specific conditions.
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o Negative Control: Image a surface with no DNA to quantify background signal levels.
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Caption: Visualizing DNA-protein interactions with YOYO-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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